1,3-Diazabicyclo[3.3.1]non-2-EN-2-amine
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Overview
Description
1,3-Diazabicyclo[331]non-2-EN-2-amine is a bicyclic compound featuring a nitrogen atom within its ring structure
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common synthetic route involves multicomponent reactions, particularly double condensation reactions of two units. This method allows for the efficient construction of the bicyclic structure.
Cycloaddition Reactions: Another approach is the use of [3+2] cycloaddition reactions followed by reduction and lactamization[_{{{CITATION{{{2{[3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo4.2.1 .... This method is known for its diastereoselective synthesis capabilities[{{{CITATION{{{_2{[3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo4.2.1 ....
Industrial Production Methods: The industrial production of 1,3-Diazabicyclo[3.3.1]non-2-EN-2-amine typically involves large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on the desired scale and application of the compound.
Chemical Reactions Analysis
1,3-Diazabicyclo[3.3.1]non-2-EN-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and leaving groups depending on the specific reaction
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
1,3-Diazabicyclo[3.3.1]non-2-EN-2-amine has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of more complex chemical structures.
Biology: Investigated for its potential biological activities, including anticancer, antimalarial, anti-inflammatory, and antituberculosis properties.
Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 1,3-Diazabicyclo[3.3.1]non-2-EN-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1,3-Diazabicyclo[3.3.1]non-2-EN-2-amine is compared with other similar compounds such as:
1,4-Diazabicyclo[3.2.2]nonane: Similar bicyclic structure but with a different arrangement of nitrogen atoms.
3,7-Diazabicyclo[3.3.1]nonane-2,6-dione: Another bicyclic compound with different functional groups.
Uniqueness: this compound is unique due to its specific arrangement of atoms and the presence of the nitrogen atom within its ring structure, which contributes to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for research and development in multiple fields.
Properties
CAS No. |
761350-30-5 |
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Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1,3-diazabicyclo[3.3.1]non-2-en-2-amine |
InChI |
InChI=1S/C7H13N3/c8-7-9-4-6-2-1-3-10(7)5-6/h6H,1-5H2,(H2,8,9) |
InChI Key |
CLLYGCQSNQVCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN=C(N(C1)C2)N |
Origin of Product |
United States |
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